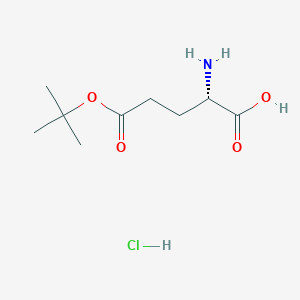![molecular formula C9H11N3 B15220819 N-Methyl-1-(pyrazolo[1,5-a]pyridin-4-yl)methanamine](/img/structure/B15220819.png)
N-Methyl-1-(pyrazolo[1,5-a]pyridin-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-1-(pyrazolo[1,5-a]pyridin-4-yl)methanamine is a compound belonging to the class of pyrazolo[1,5-a]pyridines.
Preparation Methods
The synthesis of N-Methyl-1-(pyrazolo[1,5-a]pyridin-4-yl)methanamine typically involves the use of N-aminopyridinium ylides and ynals in a [3 + 2]-cycloaddition reaction. This method allows for the construction of the pyrazolo[1,5-a]pyridine core while introducing functional groups such as cyano groups . The reaction conditions often involve the use of solvents like ethanol and water, with the addition of hydrochloric acid to facilitate the reaction .
Chemical Reactions Analysis
N-Methyl-1-(pyrazolo[1,5-a]pyridin-4-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
N-Methyl-1-(pyrazolo[1,5-a]pyridin-4-yl)methanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-Methyl-1-(pyrazolo[1,5-a]pyridin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or interact with DNA to exert its antitumor effects. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
N-Methyl-1-(pyrazolo[1,5-a]pyridin-4-yl)methanamine can be compared with other similar compounds such as:
Pyrazolo[1,5-a]pyrimidines: These compounds also exhibit significant photophysical properties and are used in similar applications.
Pyrazolo[3,4-d]pyrimidines: Known for their use as CDK2 inhibitors in cancer treatment.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds have shown potential as antitumor agents and enzymatic inhibitors. The uniqueness of this compound lies in its specific structural features and the resulting photophysical properties, which make it particularly suitable for optical and bioimaging applications.
Properties
Molecular Formula |
C9H11N3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
N-methyl-1-pyrazolo[1,5-a]pyridin-4-ylmethanamine |
InChI |
InChI=1S/C9H11N3/c1-10-7-8-3-2-6-12-9(8)4-5-11-12/h2-6,10H,7H2,1H3 |
InChI Key |
GOPMVKOUPWQAOT-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC=CN2C1=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


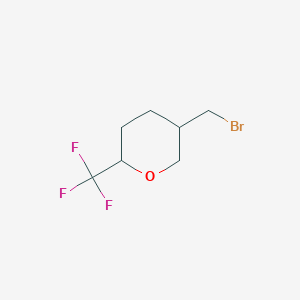

![5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-sulfonyl chloride](/img/structure/B15220755.png)


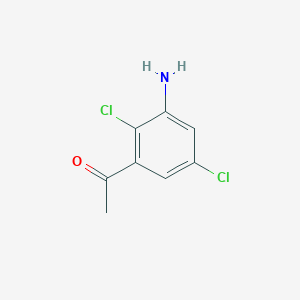
![(6-(4-Chlorophenyl)spiro[3.5]non-6-en-7-yl)methanol](/img/structure/B15220780.png)
![Benzyl 2-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B15220786.png)
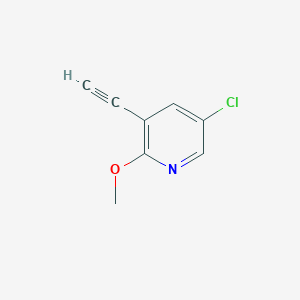
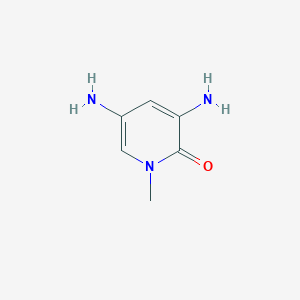
![1'-Methyl-5-(trifluoromethyl)spiro[indoline-3,4'-piperidine]](/img/structure/B15220802.png)
